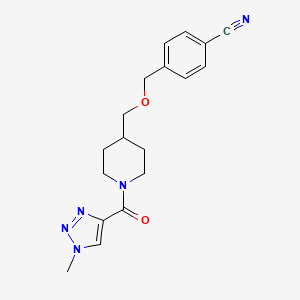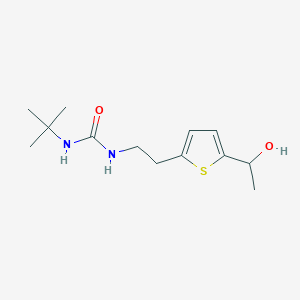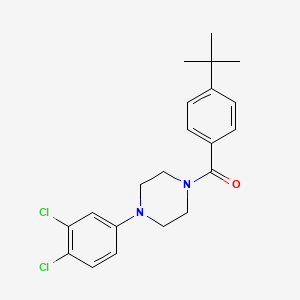![molecular formula C17H22N2O3 B2604500 4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile CAS No. 1384589-91-6](/img/structure/B2604500.png)
4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile, also known as PPC, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields such as medicine, agriculture, and material science. PPC is a morpholine derivative that has a unique chemical structure, making it a useful tool for researchers to study the mechanism of action, biochemical and physiological effects, and potential future directions of this compound.
Mecanismo De Acción
The mechanism of action of 4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins in the target cells. In cancer cells, this compound has been shown to inhibit the activity of the enzyme, glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of cell growth and survival. In Alzheimer's disease, this compound has been shown to inhibit the production of amyloid beta peptides by inhibiting the activity of the enzyme, beta-secretase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In Alzheimer's disease, this compound has been shown to reduce the production of amyloid beta peptides, which are believed to play a role in the development of the disease. In herbicidal applications, this compound has been shown to inhibit the growth of weeds by interfering with their metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high yields and purity. It has also been shown to have low toxicity in various cell types, making it a safe tool for researchers to use. However, there are some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, making it difficult to predict its effects in different cell types. Additionally, its solubility in water is limited, which may affect its bioavailability in certain applications.
Direcciones Futuras
There are several potential future directions for the study of 4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile. In medicine, further research is needed to determine the full extent of its anticancer and Alzheimer's disease treatment properties. In agriculture, more research is needed to optimize the herbicidal properties of this compound and determine its potential as a sustainable alternative to traditional herbicides. In material science, further research is needed to explore the potential use of this compound as a material for organic electronics and other applications. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in various fields.
Métodos De Síntesis
4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the reaction of 3-(propan-2-yl)phenol with 2-bromo-1-(morpholin-4-yl)ethanone to form the intermediate, which is then reacted with potassium cyanide to produce the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile has been studied extensively for its potential applications in various scientific fields. In medicine, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit the production of amyloid beta peptides. In agriculture, this compound has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides. In material science, this compound has been studied as a potential material for organic electronics due to its unique chemical structure.
Propiedades
IUPAC Name |
4-[2-(3-propan-2-ylphenoxy)propanoyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12(2)14-5-4-6-16(9-14)22-13(3)17(20)19-7-8-21-11-15(19)10-18/h4-6,9,12-13,15H,7-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKMVQQYRPSGHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC(C)C(=O)N2CCOCC2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2604417.png)
![1-Prop-2-enoyl-N-[(2-pyrazol-1-ylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2604418.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2604421.png)
![N1-(4-chlorophenethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2604422.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B2604425.png)
![Ethyl 4-((4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2604427.png)
![N-[(3-chlorophenyl)(cyano)methyl]-1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B2604428.png)





